6-Iodo-8-quinolinecarboxylic acid
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Overview
Description
6-Iodo-8-quinolinecarboxylic acid is a chemical compound with the molecular formula C10H6INO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of an iodine atom at the 6th position and a carboxylic acid group at the 8th position on the quinoline ring structure makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-8-quinolinecarboxylic acid typically involves a multi-step process. One common method includes the iodination of 8-quinolinecarboxylic acid. This can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions . Another approach involves a one-pot, three-component reaction using iodo-aniline, pyruvic acid, and phenyl-substituted aldehydes with trifluoroacetic acid as a catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using eco-friendly catalysts and minimizing waste, are often applied to scale up the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-8-quinolinecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinolinecarboxylic acid derivatives with higher oxidation states.
Reduction Products: Alcohol derivatives of quinoline.
Scientific Research Applications
6-Iodo-8-quinolinecarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Medicine: It is investigated for its potential as an antimicrobial agent and its role in drug development.
Mechanism of Action
The mechanism of action of 6-Iodo-8-quinolinecarboxylic acid involves its interaction with microbial cells. The iodine atom and the quinoline ring structure play crucial roles in disrupting microbial cell processes, leading to antimicrobial effects. The compound targets microbial enzymes and proteins, inhibiting their function and preventing microbial growth .
Comparison with Similar Compounds
8-Quinolinecarboxylic Acid: Lacks the iodine atom, making it less effective in certain applications.
6-Chloro-8-quinolinecarboxylic Acid: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.
5,7-Diiodo-8-quinolinol: Contains two iodine atoms, offering different antimicrobial properties
Uniqueness: 6-Iodo-8-quinolinecarboxylic acid is unique due to the specific positioning of the iodine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
70585-50-1 |
---|---|
Molecular Formula |
C10H6INO2 |
Molecular Weight |
299.06 g/mol |
IUPAC Name |
6-iodoquinoline-8-carboxylic acid |
InChI |
InChI=1S/C10H6INO2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5H,(H,13,14) |
InChI Key |
LUUJHZXJXVGGIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C(=O)O)I |
Origin of Product |
United States |
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